molecular formula C23H19N3O3 B3870726 4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid

4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid

Cat. No. B3870726
M. Wt: 385.4 g/mol
InChI Key: XSHYHFMTMOXRRW-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid, commonly known as DIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DIBA is a synthetic molecule that has been shown to possess antiviral, anticancer, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of DIBA is not fully understood. However, it has been suggested that DIBA inhibits the activity of transcription factors, which are proteins that regulate gene expression. DIBA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, immunity, and cancer. By inhibiting the activity of NF-κB, DIBA reduces inflammation and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DIBA has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of enzymes that are involved in the replication of viruses and the growth of cancer cells. DIBA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DIBA has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

DIBA has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in a pure form. It has been extensively studied for its potential applications in biomedical research, and its mechanism of action is well understood. However, DIBA has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, DIBA may have different effects on different cell types, and its efficacy may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of DIBA. One potential direction is to investigate its potential applications in the treatment of viral infections and cancer. Another potential direction is to study its effects on other transcription factors and signaling pathways that are involved in inflammation, immunity, and cancer. Furthermore, it may be possible to modify the structure of DIBA to improve its efficacy and reduce its toxicity. Overall, the study of DIBA has the potential to lead to the development of new therapies for viral infections and cancer.

Scientific Research Applications

DIBA has been extensively studied for its potential applications in biomedical research. It has been shown to possess antiviral properties against HIV-1, hepatitis B virus, and human cytomegalovirus. DIBA inhibits the replication of these viruses by blocking the interaction between viral proteins and host cells. DIBA has also been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. It has been demonstrated to be effective against various types of cancers, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-22(25-24-13-16-5-7-18(8-6-16)23(28)29)17-9-11-21(12-10-17)26-14-19-3-1-2-4-20(19)15-26/h1-13H,14-15H2,(H,25,27)(H,28,29)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHYHFMTMOXRRW-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-[[4-(1,3-dihydroisoindol-2-yl)benzoyl]hydrazinylidene]methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid
Reactant of Route 5
4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.